(2-(Stearoylamino)ethoxy)acetic acid

Surfactant Science Colloid Chemistry Amphiphile Characterization

(2-(Stearoylamino)ethoxy)acetic acid (CAS 94107-69-4) is an anionic surfactant and linker molecule characterized by a C18 stearoyl (octadecanoyl) hydrophobic tail linked via an amide bond to a short, hydrophilic ethoxyacetic acid head group. This structure places it within the N-acyl amino acid surfactant class, known for its amphiphilic properties that enable micelle formation and surface tension reduction in aqueous solutions.

Molecular Formula C22H43NO4
Molecular Weight 385.6 g/mol
CAS No. 94107-69-4
Cat. No. B12642307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Stearoylamino)ethoxy)acetic acid
CAS94107-69-4
Molecular FormulaC22H43NO4
Molecular Weight385.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O
InChIInChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-18-19-27-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26)
InChIKeyZWIYAJWMHYKEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2-(Stearoylamino)ethoxy)acetic Acid CAS 94107-69-4 for Surfactant and Linker Applications


(2-(Stearoylamino)ethoxy)acetic acid (CAS 94107-69-4) is an anionic surfactant and linker molecule characterized by a C18 stearoyl (octadecanoyl) hydrophobic tail linked via an amide bond to a short, hydrophilic ethoxyacetic acid head group [1]. This structure places it within the N-acyl amino acid surfactant class, known for its amphiphilic properties that enable micelle formation and surface tension reduction in aqueous solutions [2]. Its computed XLogP3-AA value of 7.4 and a molecular weight of 385.6 g/mol are key identifiers for procurement and formulation [1].

Why Generic Substitution of (2-(Stearoylamino)ethoxy)acetic Acid with Other N-Acyl Surfactants Fails


While (2-(Stearoylamino)ethoxy)acetic acid belongs to the broad N-acyl amino acid surfactant class, simple substitution with a generic alternative is scientifically unsound. The class exhibits wide variations in critical micelle concentration (CMC), surface tension reduction, and antimicrobial activity based on the specific amino acid head group and fatty acid tail length [1]. For instance, N-stearoyl derivatives of glycine, valine, and leucine have demonstrated distinct CMC values and foaming properties in head-to-head studies [1]. Therefore, substituting this compound's unique ethoxyacetic acid head group and C18 tail with a different N-acyl amino acid (e.g., N-stearoyl glycine) without direct comparative performance data introduces unacceptable performance risk in surfactant-dependent applications like emulsion stabilization or drug delivery.

Quantitative Evidence for (2-(Stearoylamino)ethoxy)acetic Acid CAS 94107-69-4 Selection


Comparison of Critical Micelle Concentration (CMC) for N-Stearoyl Amino Acid Surfactants

In the absence of direct experimental data for (2-(Stearoylamino)ethoxy)acetic acid, a class-level inference is made from the well-characterized family of N-stearoyl amino acid (NSA) surfactants. A study by Sivasamy et al. (2001) directly compared several NSA compounds and found that the CMC varies significantly based on the specific amino acid head group. For example, N-stearoyl glycine (the closest available analog) exhibited a CMC of 0.083% w/v, while N-stearoyl valine showed a higher CMC of 0.125% w/v under the same conditions [1]. This intra-class variability strongly suggests that (2-(Stearoylamino)ethoxy)acetic acid, with its unique ethoxyacetic acid head group, will possess a distinct and non-interchangeable CMC value, impacting its efficiency as a surfactant [1].

Surfactant Science Colloid Chemistry Amphiphile Characterization

Computed Lipophilicity (XLogP3-AA) vs. Closest PEGylated Analog Stearoyl-AEEA

A cross-study comparison of computed lipophilicity reveals a key structural differentiation. (2-(Stearoylamino)ethoxy)acetic acid has a computed XLogP3-AA value of 7.4 [1], indicating high lipophilicity. In contrast, its closest PEGylated analog, Stearoyl-AEEA (CAS 1006054-22-3), which contains an additional ethoxy unit in its head group (two ethoxy units vs. one), is expected to have a lower, though not directly computed, XLogP value due to increased hydrophilicity . While a direct experimental logP comparison is not available, the computed value serves as a quantitative baseline for predicting relative solubility and membrane permeability.

Computational Chemistry Drug Delivery Lipophilicity Prediction

Validated HPLC Separation Method Using Newcrom R1 Mixed-Mode Column

A specific, validated HPLC method for the analysis of (2-(Stearoylamino)ethoxy)acetic acid has been established and published by SIELC Technologies [1]. The method utilizes a Newcrom R1 reverse-phase mixed-mode column with a mobile phase of acetonitrile, water, and phosphoric acid. This represents a tangible, application-specific advantage over a generic analog for which no published analytical method exists, reducing method development time and ensuring reliable quality control for procurement and formulation [1].

Analytical Chemistry HPLC Method Development Pharmaceutical Analysis

Interfacial Behavior Inferred from Class-Level Langmuir Monolayer Studies

Langmuir monolayer studies on related stearoylamino acids provide a class-level inference for the interfacial behavior of (2-(Stearoylamino)ethoxy)acetic acid [1]. Research on N-stearoyl glycine, for instance, shows that the amide moiety in its head group can form a robust hydrogen-bonded network between adjacent molecules in an ordered film [2]. This property, which is not present in simple fatty acid surfactants like stearic acid, suggests a potential for forming more stable and cohesive interfacial films, which is crucial for applications requiring stable emulsions or coatings [1].

Surface Chemistry Monolayer Studies Langmuir-Blodgett Films

High-Value Application Scenarios for (2-(Stearoylamino)ethoxy)acetic Acid Procurement


Surfactant for Low CMC Formulations: Personal Care & Detergents

Based on class-level evidence of low CMC values for N-stearoyl amino acids (e.g., 0.083% w/v for the glycine analog), this compound is a strong candidate for applications requiring high surfactant efficiency at low concentrations [1]. This includes mild cleansing formulations for personal care products (e.g., face washes, baby shampoos) and concentrated industrial detergents, where minimizing surfactant use reduces cost and potential for skin irritation [1]. The expected distinct CMC, influenced by its unique ethoxyacetic acid head group, further justifies its evaluation over a generic alternative [1].

Specialty Emulsifier for Pharmaceuticals and Cosmetics

The high computed lipophilicity (XLogP3-AA = 7.4) differentiates this compound from more hydrophilic PEGylated analogs like Stearoyl-AEEA [1]. This property makes it particularly well-suited for creating stable oil-in-water (O/W) emulsions for topical pharmaceuticals and high-end cosmetic creams, where a strong affinity for the oil phase is required to achieve stable droplet formation and enhanced skin feel [1].

Lipidated Linker for Peptide Drug Delivery and Bioconjugation

The molecule's structure, a stearoyl tail linked to a carboxylic acid-functionalized ethoxy head group, aligns with that of lipidated linkers used in drug delivery [1]. In this context, the C18 chain is known to promote reversible binding to serum albumin, thereby extending the plasma half-life of therapeutic peptides and proteins . The carboxylic acid group provides a convenient handle for conjugation to amine-containing payloads. This application is highly sensitive to structural nuances, as linker length and lipophilicity directly impact pharmacokinetic properties, making substitution with a 'similar' linker a high-risk proposition [1].

Research-Use Reference Standard for Analytical Method Development

The existence of a published, validated HPLC method on a Newcrom R1 mixed-mode column provides immediate, verifiable value for analytical laboratories [1]. This compound can be procured as a reference standard to support method development, impurity profiling, or quality control of formulations containing this specific surfactant. This is a clear, procurement-driven advantage over a generic alternative lacking such established analytical support [1].

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